7-Mercapto-4-methylcoumarin
Overview
Description
7-Mercapto-4-methylcoumarin, also known as 4-Methyl-7-thioumbelliferone, is a chemical compound with the empirical formula C10H8O2S . It has a molecular weight of 192.23 .
Synthesis Analysis
The synthesis of 7-Mercapto-4-methylcoumarin involves the reaction of 7-mercapto-4-methylcoumarin with iodine . The structure of the synthesized compound was determined using NMR spectroscopy and X-ray diffraction combined with Raman and IR spectroscopy .Molecular Structure Analysis
The molecular structure of 7-Mercapto-4-methylcoumarin has been studied using various techniques. Molecular dynamics (MD) simulations, reference-free grazing incidence X-ray fluorescence (GIXRF), and X-ray photoelectron spectroscopy (XPS) have been used to investigate the nature of the molecule/surface interface .Chemical Reactions Analysis
The chemical reactions involving 7-Mercapto-4-methylcoumarin have been studied. For instance, the reaction of 7-mercapto-4-methylcoumarin with 1-mono- and 1,1-dimethyl propargyl alcohols in H3PO4 resulted in the corresponding β-(7-coumarinthio)ketones with a rearrangement of the carbon chain of propargyl .Physical And Chemical Properties Analysis
7-Mercapto-4-methylcoumarin has a molecular weight of 192.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 192.02450067 g/mol .Scientific Research Applications
1. Photophysics
- Summary of Application: The photophysical behavior of 7-mercapto-4-methylcoumarin (C-SH) and its derivatives has been studied in different solvents . This research is significant because it provides insights into the fluorescence behavior of these compounds, which is important in various scientific and technological applications.
- Methods of Application: The study involved examining the emission and fluorescence of 7-mercapto-4-methylcoumarin and its derivatives in different solvents .
- Results or Outcomes: The study found that in contrast to 7-hydroxy-4-methylcoumarin, 7-mercapto-4-methylcoumarin shows poor emission, but high fluorescence when the thiol is alkylated .
2. Self-Assembled Monolayers (SAMs) on Gold Surfaces
- Summary of Application: Self-assembled monolayers (SAMs) of 7-mercapto-4-methylcoumarin (MMC) on a flat gold surface have been studied . These SAMs have been used in a variety of technological applications.
- Methods of Application: The study involved molecular dynamics (MD) simulations, reference-free grazing incidence X-ray fluorescence (GIXRF), and X-ray photoelectron spectroscopy (XPS) to determine the maximum monolayer density and to investigate the nature of the molecule/surface interface .
3. Synthesis and Reactivity
- Summary of Application: Mercapto-coumarins, including 7-Mercapto-4-methylcoumarin, are heterocycles of great interest in the development of valuable active structures in material and biological domains . They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .
- Methods of Application: The study involved the synthesis of various forms of mercapto-coumarins and their representations in pharmaceuticals and industries .
4. Thiol Interactions at the Nanoparticle Surface
- Summary of Application: The interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots leads to characteristic absorption and emission bands that are excellent reporters for thiol interactions at the nanoparticle surface .
- Methods of Application: The study involved examining the interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots .
5. Synthesis of Bioactive Compounds
- Summary of Application: 7-Mercapto-4-methylcoumarin (MMC) is considered a frontier to synthesize varieties of bioactive compounds . This substrate has a wide range of applications in the field of biology and material science .
- Methods of Application: The study involved the synthesis of various forms of mercapto-coumarins and their representations in pharmaceuticals and industries .
6. Thiol Interactions at the Nanoparticle Surface
- Summary of Application: The interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots leads to characteristic absorption and emission bands that are excellent reporters for thiol interactions at the nanoparticle surface .
- Methods of Application: The study involved examining the interaction of 7-mercapto-4-methylcoumarin with the surface of core–shell CdSe–ZnS quantum dots .
Safety And Hazards
properties
IUPAC Name |
4-methyl-7-sulfanylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDNGJQDDNBAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405608 | |
Record name | 7-Mercapto-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Mercapto-4-methylcoumarin | |
CAS RN |
137215-27-1 | |
Record name | 7-Mercapto-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137215-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Mercapto-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Mercapto-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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